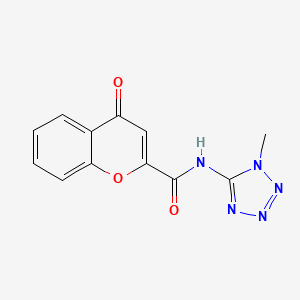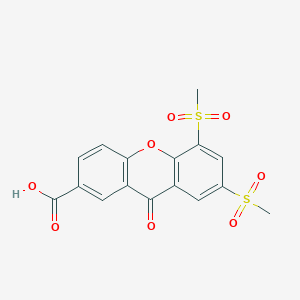
9H-Carbazole, 9-ethyl-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Carbazole, 9-ethyl-3-methyl- is a derivative of carbazole, an aromatic heterocyclic organic compound. Carbazole and its derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability. These properties make them valuable in various scientific and industrial applications, including organic electronics, photoconductors, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole, 9-ethyl-3-methyl- typically involves the alkylation of carbazole. One common method is the reaction of carbazole with bromoethane in the presence of a base such as potassium hydroxide, yielding 9-ethylcarbazole. This intermediate can then be further methylated to produce 9H-Carbazole, 9-ethyl-3-methyl- .
Industrial Production Methods: Industrial production methods for carbazole derivatives often involve similar alkylation and methylation reactions, but on a larger scale. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 9H-Carbazole, 9-ethyl-3-methyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carbazole-3-carbaldehyde derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the carbazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine or nitric acid under controlled conditions.
Major Products: The major products formed from these reactions include various substituted carbazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
9H-Carbazole, 9-ethyl-3-methyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 9H-Carbazole, 9-ethyl-3-methyl- involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
- 9H-Carbazole, 9-methyl-
- 9H-Carbazole, 9-ethyl-
- Ethyl 3-methyl-9H-carbazole-9-carboxylate
Comparison: Compared to other similar compounds, 9H-Carbazole, 9-ethyl-3-methyl- stands out due to its unique combination of ethyl and methyl groups, which can enhance its solubility and reactivity. This makes it particularly useful in applications requiring specific solubility and reactivity profiles .
Properties
CAS No. |
50668-22-9 |
|---|---|
Molecular Formula |
C15H15N |
Molecular Weight |
209.29 g/mol |
IUPAC Name |
9-ethyl-3-methylcarbazole |
InChI |
InChI=1S/C15H15N/c1-3-16-14-7-5-4-6-12(14)13-10-11(2)8-9-15(13)16/h4-10H,3H2,1-2H3 |
InChI Key |
VKDIWRUULHQWJS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C)C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Ethyl{4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B14653682.png)
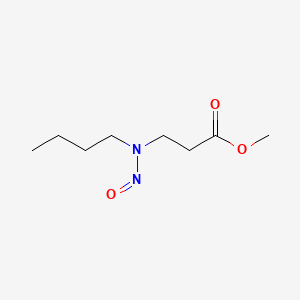
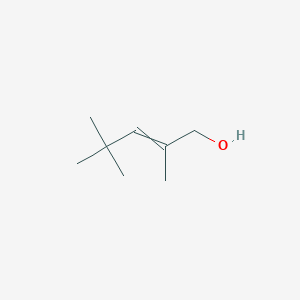
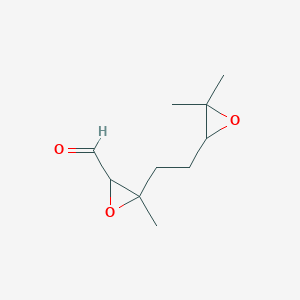

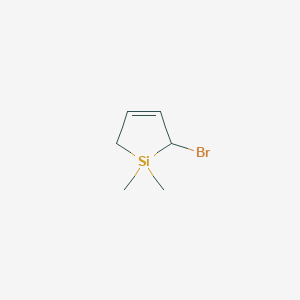
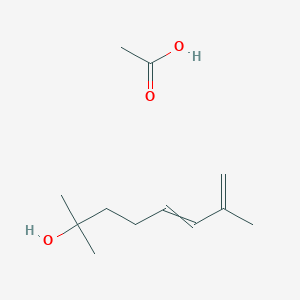
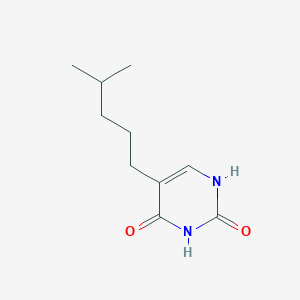
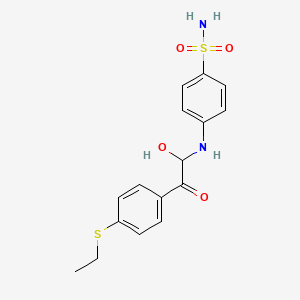
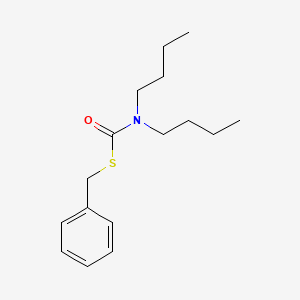
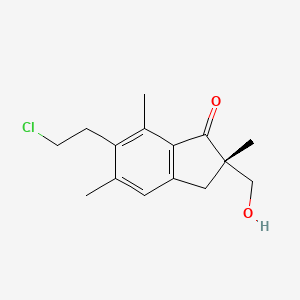
![1,1-Dibromo-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene](/img/structure/B14653746.png)
